Product packaging for Zoapatanolide A(Cat. No.:CAS No. 84886-38-4)

Zoapatanolide A

Cat. No.: B12746715
CAS No.: 84886-38-4
M. Wt: 362.4 g/mol
InChI Key: BXFQVBKJGJTIAT-CGSFVSGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Zoapatanolide A as a Natural Sesquiterpene Lactone Derived from Anacardium occidentale L.

This compound is a naturally occurring sesquiterpene lactone belonging to the heliangolide class. It is one of several bioactive compounds that have been successfully isolated from the leaves of Anacardium occidentale L., commonly known as the cashew tree. researchgate.netnih.gov The initial discovery and naming of this compound, along with the related Zoapatanolide B, occurred in 1982 from the plant Montanoa tomentosa. colab.ws However, its subsequent identification in Anacardium occidentale has highlighted the diverse phytochemical portfolio of the cashew plant. researchgate.netnih.gov

Structurally, sesquiterpene lactones are characterized by a 15-carbon skeleton arranged into a lactone ring. The specific arrangement of functional groups and stereochemistry defines their subclass and individual identity. The cytotoxic potential of this class of compounds is well-documented and is often attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with biological macromolecules like proteins. nih.gov A study investigating compounds from Nigerian Anacardium occidentale leaves identified this compound as the most potent cytotoxic compound among those isolated, demonstrating significant activity against HeLa cancer cells. researchgate.netnih.gov

Significance of Anacardium occidentale L. as a Source in Phytochemical Discovery

Anacardium occidentale L., a member of the Anacardiaceae family, is a tropical tree native to the Americas that is now cultivated worldwide. globalresearchonline.netrjptonline.org Beyond its culinary importance for cashew nuts and apples, the plant is a significant subject in phytochemical research due to its extensive use in traditional medicine across various cultures. nih.govresearchgate.net Different parts of the plant, including the leaves, bark, and shell oil, are known to possess therapeutic properties. nih.govglobalresearchonline.net

The significance of A. occidentale in phytochemical discovery stems from its rich and diverse array of secondary metabolites. globalresearchonline.netfnasjournals.com Research has shown that its extracts contain numerous classes of bioactive compounds. globalresearchonline.netrjptonline.org These findings underscore the plant's potential as a source for the discovery of novel therapeutic agents. fnasjournals.comresearcher.life The use of its leaves and bark in traditional remedies for treating conditions like cancer has prompted scientific investigation into its chemical constituents. researchgate.net

The table below summarizes the major classes of phytochemicals found in Anacardium occidentale, highlighting its importance as a source for natural product discovery.

Phytochemical ClassExamples Found in Anacardium occidentaleReference(s)
Phenolics Gallic Acid, Methyl Gallate, Phenolic Acids globalresearchonline.netresearchgate.netfnasjournals.com
Flavonoids Agathisflavone, (+)-Catechin, (-)-Epicatechin researchgate.netglobalresearchonline.net
Triterpenoids - globalresearchonline.netrjptonline.org
Terpenes (E)-b-ocimene, a-copaene, d-cadinene globalresearchonline.net
Alkaloids - rjptonline.org
Tannins - rjptonline.orgfnasjournals.com

This table is illustrative and not exhaustive of all compounds identified.

Evolution of Academic Research on this compound: From Initial Isolation to Current Mechanistic Investigations

The academic journey of this compound began with its initial isolation and characterization from Montanoa tomentosa in the early 1980s. colab.ws For many years, research on this compound was primarily associated with its original plant source. However, a significant development occurred with its more recent discovery in the leaves of Anacardium occidentale. A 2017 study detailed the bioassay-guided fractionation of an extract from Nigerian A. occidentale leaves, which led to the isolation of four compounds, including this compound. researchgate.netnih.gov This research marked a pivotal moment, expanding the known botanical sources of the compound.

Following its isolation from A. occidentale, research focus shifted towards validating its biological activity and exploring its potential mechanisms of action. The 2017 study established the cytotoxic potency of this compound, finding it to have an IC₅₀ value of 36.2 ± 9.8 µM against HeLa cells. researchgate.netnih.gov This demonstrated its potential as an anticancer agent, although it was less potent than the standard drug doxorubicin (B1662922) used as a control. researchgate.net

Current research has moved into the realm of mechanistic investigations, which seek to provide evidence for the detailed process by which a compound causes a specific effect. nih.gov For this compound isolated from A. occidentale, studies have begun to probe the molecular basis for its observed cytotoxicity. nih.gov Researchers have used computational methods, such as Autodock Vina, to calculate the binding free energies of this compound with several molecular targets known to be implicated in cancer development, including various mitogen-activated protein kinases (MAPKs) and vascular endothelial growth factor (VEGF). nih.gov This approach aims to identify the specific proteins and pathways that the compound might interact with to exert its cytotoxic effects. nih.gov This evolution from simple isolation to detailed mechanistic studies reflects a broader trend in natural products research, where the goal is not only to discover new molecules but also to understand their precise biological functions. frontiersin.org

The table below highlights key milestones in the research of this compound, particularly concerning its relation to Anacardium occidentale.

Research PhaseKey FindingsReference(s)
Initial Isolation This compound and B first isolated from Montanoa tomentosa. colab.ws
New Source Identification Isolated from the leaves of Nigerian Anacardium occidentale via bioassay-guided fractionation. researchgate.netnih.gov
Bioactivity Confirmation Confirmed as the most potent cytotoxic compound from the tested A. occidentale extract against HeLa cells (IC₅₀ = 36.2 ± 9.8 µM). researchgate.netnih.gov
Mechanistic Investigation Computational studies initiated to determine binding affinities with molecular targets involved in cancer pathways (e.g., MAPKs, VEGF). nih.gov
Mechanistic Hypothesis Cytotoxicity is potentially linked to its function as a Michael acceptor, allowing covalent modification of proteins like cysteine thiol groups. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B12746715 Zoapatanolide A CAS No. 84886-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84886-38-4

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aS,6Z,10Z)-5,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-10(2)19(23)26-18-16-13(5)20(24)25-15(16)9-12(4)14(21)8-7-11(3)17(18)22/h6-7,9,14-18,21-22H,5,8H2,1-4H3/b10-6+,11-7-,12-9-/t14?,15?,16-,17?,18?/m0/s1

InChI Key

BXFQVBKJGJTIAT-CGSFVSGYSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1[C@@H]2C(/C=C(\C(C/C=C(\C1O)/C)O)/C)OC(=O)C2=C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)O)C)OC(=O)C2=C

Origin of Product

United States

Advanced Methodologies for the Isolation and Purification of Zoapatanolide a

Strategic Considerations for Botanical Material Preparation and Extraction from Plant Tissues

The successful isolation of Zoapatanolide A begins with the meticulous preparation of the plant material and the selection of an appropriate extraction strategy. The concentration and stability of sesquiterpene lactones can be significantly influenced by pre-extraction procedures.

Key considerations in the preparation of botanical material from Montanoa tomentosa for the extraction of this compound include the timing of harvest, drying processes, and the method of size reduction of the plant material. The selection of an appropriate solvent system is also critical for maximizing the yield and purity of the initial crude extract. While specific studies optimizing these conditions for this compound are not extensively detailed in publicly available literature, general principles for sesquiterpene lactone extraction provide a strategic framework.

Table 1: Strategic Considerations for Botanical Material Preparation

ParameterStrategic ConsiderationRationale
Plant Part Selection Aerial parts (leaves and stems) are typically utilized.These parts have been identified as sources of this compound.
Harvesting Time The concentration of sesquiterpene lactones can vary with the plant's developmental stage and environmental conditions.Harvesting at the optimal time can significantly increase the yield of the target compound.
Drying Prompt drying after harvest is crucial to prevent enzymatic degradation and microbial contamination.Controlled drying, for instance in a static oven, can preserve the integrity of thermolabile compounds.
Grinding The dried plant material should be ground to a fine powder.This increases the surface area for solvent penetration, thereby enhancing extraction efficiency.
Extraction Solvent A solvent or a combination of solvents with appropriate polarity should be selected.The choice of solvent directly impacts the selective extraction of this compound while minimizing co-extraction of undesirable compounds.

Chromatographic Techniques for High-Purity this compound Isolation

Chromatography is the cornerstone of purification for obtaining high-purity this compound from the crude extract. A multi-step chromatographic approach is typically employed, utilizing various techniques to separate the complex mixture of phytochemicals.

Preparative Column Chromatography Applications for Fractionation

Preparative column chromatography serves as the initial step in the fractionation of the crude extract. This technique separates the components of the extract based on their differential adsorption to a stationary phase. For the isolation of sesquiterpene lactones like this compound, silica (B1680970) gel is a commonly used stationary phase. The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity. This process yields several fractions with varying chemical compositions, thereby enriching the concentration of this compound in specific fractions. The selection of an appropriate solvent system is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound from the enriched fractions obtained from column chromatography. frontiersin.org Preparative HPLC, in particular, is instrumental in isolating the compound to a high degree of purity. acs.org Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is a common mode for the separation of sesquiterpene lactones. frontiersin.orgacs.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. By carefully optimizing the mobile phase composition, flow rate, and detection wavelength, this compound can be isolated as a pure compound.

Table 2: Exemplary HPLC Parameters for Sesquiterpene Lactone Purification

ParameterSpecification
Column Reversed-phase C18
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate Optimized for resolution and run time
Detection UV detector at a wavelength suitable for lactones

Thin-Layer Chromatography (TLC) as a Screening and Purity Assessment Tool

Thin-Layer Chromatography (TLC) is an indispensable tool throughout the isolation and purification process. researchgate.net It is a simple, rapid, and cost-effective method for monitoring the progress of the separation. TLC is used to:

Screen crude extracts and fractions: To identify the presence of this compound and other compounds.

Optimize solvent systems: For both column chromatography and HPLC.

Monitor the fractionation process: By analyzing the composition of different fractions.

Assess the purity of the isolated compound: To confirm the effectiveness of the purification steps.

For the visualization of sesquiterpene lactones on a TLC plate, a variety of spray reagents can be used which react with the compounds to produce colored spots. researchgate.net

Emerging Techniques in Natural Product Isolation Relevant to this compound

While traditional chromatographic methods are effective, several emerging techniques offer advantages in terms of efficiency, selectivity, and environmental friendliness. These modern methodologies have the potential to significantly improve the isolation of this compound.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. acs.orgnih.govyoutube.com SFE is advantageous for its ability to extract thermally labile compounds at low temperatures and for the ease of solvent removal. The selectivity of SFE can be fine-tuned by modifying the pressure and temperature, and by the addition of co-solvents. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process. who.intsapub.orgnih.govmdpi.com This method can lead to higher extraction yields in a shorter time and with reduced solvent consumption compared to conventional methods. who.intsapub.org

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. nih.govmdpi.comnih.govmdpi.comfrontiersin.org The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of intracellular components and improving extraction efficiency. mdpi.comnih.gov

Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption of the sample. acs.orgnih.govnih.govresearchgate.net This technique is particularly well-suited for the separation of complex natural product mixtures and can be scaled up for preparative purposes. nih.govnih.gov

These emerging techniques, either alone or in combination with traditional chromatographic methods, offer promising avenues for the efficient and high-purity isolation of this compound.

Comprehensive Structural Elucidation of Zoapatanolide a

State-of-the-Art Spectroscopic Approaches for Molecular Architecture Determination

The foundational analysis of Zoapatanolide A's structure relies on a suite of spectroscopic methods. Each technique provides unique and complementary pieces of information, which, when integrated, reveal the complete connectivity and functional group arrangement of the molecule. nih.govcnjournals.comcnjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in piecing together the carbon-hydrogen framework of this compound. nih.govcnjournals.com

¹H-NMR (Proton NMR): This 1D technique provides information about the chemical environment of each proton in the molecule. emerypharma.comhmdb.cahmdb.ca Key parameters such as chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are used to assign protons to specific locations within the structure. emerypharma.com For this compound, the ¹H-NMR spectrum reveals characteristic signals for olefinic protons, protons adjacent to oxygenated carbons, and methyl groups.

¹³C-NMR (Carbon NMR): This 1D experiment identifies all unique carbon atoms in the molecule, indicating the complexity of the carbon skeleton. libretexts.org The chemical shifts in the ¹³C-NMR spectrum of this compound helped to identify the presence of carbonyl groups (from the lactone and ester), olefinic carbons, and carbons bearing hydroxyl groups. thieme-connect.com

2D NMR Techniques: These experiments reveal correlations between different nuclei, providing crucial connectivity information. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It was essential for establishing the sequence of proton connections within the various spin systems of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com It is particularly powerful for connecting different fragments of the molecule and for placing quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Structural Features of this compound

Structural Feature ¹H Chemical Shift (ppm, multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
Olefinic ProtonsSignals in the range of 5.0 - 6.5 ppmSignals in the range of 120 - 145 ppm
Protons on carbon bearing an esterSignals around 5.0 - 5.5 ppmSignals around 70 - 85 ppm
Protons on carbon bearing a hydroxyl groupSignals around 3.5 - 4.5 ppmSignals around 60 - 80 ppm
Methyl ProtonsSinglets or doublets in the range of 1.0 - 2.0 ppmSignals in the range of 15 - 25 ppm
Lactone Carbonyl-Signal around 170 ppm
Ester Carbonyl-Signal around 165 ppm

Note: The data presented are approximate ranges and the actual values can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. bioanalysis-zone.comhilarispublisher.comnih.gov For this compound, HRMS analysis was critical in establishing its elemental composition. cnjournals.com

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.commdpi.com This technique confirmed the molecular formula of this compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.eduresearchgate.net The way the molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures, corroborating the data obtained from NMR spectroscopy.

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z Molecular Formula
[M+Na]⁺441.1838441.1832C₂₃H₃₀O₇Na

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. savemyexams.commegalecture.comchemistrystudent.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Hydroxyl (-OH)Broad band around 3400 cm⁻¹
Carbonyl (C=O) of γ-lactone~1760 cm⁻¹
Carbonyl (C=O) of ester~1715 cm⁻¹
Carbon-Carbon Double Bond (C=C)~1650 cm⁻¹

These absorptions provide clear evidence for the presence of hydroxyl groups, a γ-lactone ring, an ester moiety, and carbon-carbon double bonds within the structure of this compound. semanticscholar.orgslideshare.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which are known as chromophores. lkouniv.ac.invscht.czresearchgate.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. hnue.edu.vnmsu.edu

The UV spectrum of this compound exhibits absorption maxima that are characteristic of the α,β-unsaturated γ-lactone and other conjugated double bonds present in the molecule. This data helps to confirm the nature and extent of the conjugated π-electron system within the molecular structure.

Table 4: UV-Vis Absorption Data for this compound

Chromophore λmax (nm)
α,β-unsaturated γ-lactone~210 nm
Conjugated diene system~250 nm

Note: The exact λmax can be influenced by the solvent and the specific substitution pattern of the chromophore.

Chiral Analysis and Absolute Configuration Determination of this compound

Natural products often possess multiple stereocenters, and determining their precise three-dimensional arrangement, or absolute configuration, is a critical aspect of their structural elucidation. unam.mxresearchgate.net For this compound, this has been accomplished through a combination of experimental techniques and comparison with known compounds. unam.mxresearchgate.net

Methods such as X-ray crystallography of the natural product or a suitable derivative can provide unambiguous proof of the absolute configuration. tcichemicals.com In the absence of suitable crystals, chiroptical methods like Circular Dichroism (CD) spectroscopy, specifically the exciton (B1674681) chirality method, can be employed. tcichemicals.com Additionally, the absolute configuration of this compound has been established through chemical correlation with compounds of known stereochemistry. researchgate.net The development of advanced analytical techniques, such as chiral chromatography and molecular rotational resonance spectroscopy, has further enhanced the ability to perform chiral analysis and determine enantiomeric purity. nih.govchromatographyonline.combio-rad.comosti.govmdpi.com

Application of Computational Chemistry for Structural Confirmation and Prediction

Computational chemistry has emerged as a powerful complementary tool in the structural elucidation of complex natural products. uni-frankfurt.deeuropa.euwikipedia.org By using methods based on quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate the theoretical spectroscopic properties of a proposed structure and compare them with the experimental data. uni-frankfurt.deschrodinger.com

For this compound, computational methods can be used to:

Predict NMR chemical shifts: Calculating the ¹H and ¹³C NMR chemical shifts for different possible stereoisomers and comparing them with the experimental values can help to confirm the correct relative stereochemistry.

Confirm conformational preferences: Computational modeling can determine the most stable low-energy conformations of the molecule, which is crucial for interpreting NOESY data and understanding its three-dimensional shape.

Simulate chiroptical properties: Theoretical calculations of CD spectra can be compared with experimental spectra to help assign the absolute configuration of the molecule.

The synergy between experimental spectroscopic data and computational predictions provides a high level of certainty in the final determined structure of this compound. schrodinger.comsoci.orgacdlabs.com

Synthetic Chemistry of Zoapatanolide a and Analogues

Total Synthesis Strategies for Zoapatanolide A

The total synthesis of this compound and its related family member, zoapatanol (B1236575), has been approached by several research groups, each employing unique strategies to tackle the inherent structural complexities, such as the stereocontrolled formation of the oxepane (B1206615) ring and its stereogenic centers. researchgate.net

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available precursors, guiding the design of a synthetic route. ias.ac.inyoutube.comnsf.gov For a complex molecule like this compound, this planning phase is critical.

A common retrosynthetic approach involves disconnecting the molecule at key bonds to identify strategic intermediates. For instance, one strategy for the related compound zoapatanol involved the disconnection of the diol side-chain, leading back to a key intermediate epoxy diol. rsc.org This intermediate contains the core oxepane structure with the necessary stereochemistry. The synthesis of this epoxy diol was a significant undertaking, itself requiring a multi-step sequence. rsc.org Another key transformation in this synthesis was the isomerization of the epoxy diol to the desired oxepane, which proceeded with an inversion of configuration at the tertiary carbon atom. rsc.org

Key intermediates identified in various synthetic campaigns toward zoapatanol and related structures include:

An epoxy diol , which serves as a direct precursor to the oxepane ring system. rsc.org

A lactone derived from L-malic acid , used as a chiral starting material to construct key vicinal stereocenters. researchgate.net

Table 1: Examples of Key Intermediates in Zoapatanol Synthesis

Intermediate TypeDescriptionRole in Synthesis
Epoxy DiolContains a pre-formed epoxide and diol on a carbon backbone.Precursor to the oxepane ring via acid-catalyzed isomerization. rsc.org
Diol with Trisubstituted AlkenesAcyclic precursor containing the C(2)-C(3) and C(6)-C(7) double bonds with defined stereochemistry.Forms the carbon framework of the main ring. researchgate.net
L-Malic Acid-Derived LactoneA chiral building block from the chiral pool.Source of chirality for the key vicinal stereocenters. researchgate.net

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and asymmetric synthesis methods to control the three-dimensional arrangement of atoms. nih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material using chiral reagents or catalysts. slideshare.netscribd.comcutm.ac.in

Several powerful strategies have been employed:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, L-malic acid has been used to construct key stereocenters in a formal synthesis of zoapatanol. researchgate.net

Auxiliary-Controlled Methods : A "chiral auxiliary" is temporarily attached to an achiral substrate to direct a stereoselective reaction. du.ac.in After the desired stereocenter is created, the auxiliary is removed.

Catalytic Asymmetric Reactions : A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. cutm.ac.in A key example is the Sharpless asymmetric epoxidation, which creates chiral epoxides from allylic alcohols with high enantioselectivity. slideshare.net In one approach to zoapatanol, organomagnesium chemistry played a vital role in the stereoselective construction of two tri-substituted alkenes in a key diol intermediate. researchgate.net This involved a Ni(0)-catalyzed coupling reaction. researchgate.net Palladium-catalyzed reactions, including asymmetric allylic alkylation and Wacker oxidation, have also been instrumental in the first asymmetric total synthesis of zoapatanol. researchgate.netrsc.org

The synthesis of complex molecules like this compound benefits greatly from convergent strategies. nih.gov For example, a convergent strategy for zoapatanol involved the use of a vinyl group to facilitate a ring-closing metathesis (RCM) reaction, a powerful method for forming rings. researchgate.net Another convergent approach used fragment coupling via a Stille reaction to assemble major portions of the carbon skeleton. organic-chemistry.org The use of palladium-catalyzed cross-coupling reactions to unite complex fragments is a hallmark of modern convergent synthesis. researchgate.netorganic-chemistry.org

Chemical Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues—molecules that are structurally similar to the natural product—is crucial for exploring the chemical space around the parent compound. This exploration can help identify which parts of the molecule are essential for its activity and can lead to the discovery of compounds with improved properties.

The design of analogues is guided by principles aimed at systematically altering the structure to probe its function. rsc.org This involves making targeted modifications to the this compound scaffold. Key design principles might include:

Simplification : Creating simpler analogues that are easier to synthesize but retain the key structural features believed to be important for activity.

Scaffold Modification : Altering the core ring structure, for example, by changing the size of the ten-membered ring or modifying the fused lactone.

Functional Group Modification : Changing or removing functional groups, such as the hydroxyl groups or the ester side chain, to determine their role. For instance, the ester side chain could be replaced with various other acyl groups to test the effect of lipophilicity and steric bulk in that region of the molecule.

Stereochemical Variation : Synthesizing diastereomers of the natural product to understand the importance of the specific 3D arrangement for its biological function. nih.gov

Creating a "library" of analogues requires robust and versatile chemical reactions that can be applied to a common intermediate. nih.govscispace.com This approach, often termed parallel library synthesis, allows for the rapid generation of many related compounds. nih.govnih.gov

Key synthetic transformations for generating this compound analogues could include:

Esterification/Acylation : The hydroxyl groups on the this compound core can be reacted with a variety of carboxylic acids or acyl chlorides to generate a library of different esters. mdpi.com

Cross-Coupling Reactions : If a key intermediate is functionalized with a halide or triflate, palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) can be used to attach a wide range of different groups.

Ring-Altering Reactions : Reactions like ring-closing metathesis (RCM) or ring-opening metathesis (ROM) could be used on advanced intermediates to produce analogues with different ring sizes or structures.

Click Chemistry : The use of highly reliable and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the this compound scaffold to other molecular fragments. thieme.de

Table 2: Potential Synthetic Transformations for Analogue Library Generation

Transformation TypeReagents/ConditionsPotential Modification
AcylationVarious acyl chlorides, triethylamineModifies hydroxyl groups to various esters. mdpi.com
Mitsunobu ReactionTriphenylphosphine, DEAD/DIAD, various nucleophilesInversion of stereochemistry at hydroxyl centers or introduction of new functional groups. mdpi.com
Suzuki CouplingAryl/vinyl boronic acids, Pd catalyst, baseAttaches new carbon-based fragments to the core structure.
Fischer Indole (B1671886) SynthesisPhenylhydrazine, acid catalystFuses an indole ring to a ketone-containing intermediate. nih.gov
Multi-component Reactionse.g., Ugi or Passerini reactionsRapidly builds complexity by combining three or more starting materials in a single step.

In Vitro Biological Activities and Molecular Mechanisms of Zoapatanolide a

Evaluation of In Vitro Cytotoxicity and Antiproliferative Effects

Comparative Analysis Across Various Cancer Cell Lines (e.g., HeLa, KB, P-388, MRC5-SV2)

Zoapatanolide A, a sesquiterpene lactone, has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines in laboratory studies. Research indicates that this compound, isolated from the leaf extract of Anacardium occidentale, exhibits potent activity against human cervical cancer (HeLa) cells, with a reported IC50 value of 36.2 µM. researchgate.netnih.govpreprints.org This cytotoxic potential against HeLa cells has been consistently observed in multiple studies. researchgate.netnih.govnih.gov

In a comparative analysis, the cytotoxic efficacy of this compound was evaluated alongside other compounds isolated from the same plant source. The results showed that this compound possessed the highest potency in reducing the viability of HeLa cells, followed by anacardicin, agathisflavone, and methyl gallate. nih.gov Specifically, one study reported an IC50 value of 36.2 ± 9.8 μM for this compound against HeLa cells. explorationpub.com

Beyond its effects on HeLa cells, the broader cytotoxic profile of related compounds from the Montanoa genus, to which zoapatanolides belong, has been noted. For instance, other compounds from this genus have shown cytotoxicity against KB (human oral epidermoid carcinoma) and P-388 (murine leukemia) cell lines. redalyc.org While direct data for this compound against KB and P-388 cell lines is limited in the provided search results, the activity of structurally related compounds suggests a potential for broader anticancer effects. redalyc.org

Furthermore, the cytotoxic activity of compounds from Anacardium occidentale has also been observed against MRC5-SV2, a human lung fibroblast cell line. researchgate.netpreprints.org While the specific IC50 of this compound against MRC5-SV2 is not detailed, a pentagalloylglucose (B1669849) (PGG) isolated from the same plant extract showed cytotoxicity against both HeLa and MRC5-SV2 cells. researchgate.netpreprints.org This indicates that constituents of this plant have activity against various cancer types.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 Value (µM) Source(s)
HeLa Cervical Cancer 36.2 researchgate.netnih.govpreprints.org
HeLa Cervical Cancer 36.2 ± 9.8 explorationpub.com

This table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines based on available research.

Cellular Pathways Associated with Cell Viability Reduction (e.g., Cell Cycle Arrest, Apoptosis)

The reduction in cancer cell viability induced by this compound and related compounds is linked to the activation of specific cellular pathways, primarily cell cycle arrest and apoptosis (programmed cell death). preprints.org The process of apoptosis is a highly regulated mechanism that allows for the removal of damaged or unwanted cells without inducing an inflammatory response. nih.gov

Disruptions in the normal cell cycle are a key strategy for many anticancer agents. nih.gov The cell cycle is controlled by a series of checkpoints that ensure the fidelity of DNA replication and division. nih.gov Compounds that can interfere with this process can halt the proliferation of cancer cells. researchgate.net For instance, the induction of G2/M phase arrest is a known mechanism for some anticancer compounds, leading to the inhibition of cell division. mdpi.commdpi.com

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process. mdpi.com The interplay between cell cycle regulation and apoptosis is critical; for example, the tumor suppressor protein p53 can induce either cell cycle arrest or apoptosis depending on the cellular context and the extent of DNA damage. nih.gov While the specific effects of this compound on cell cycle phases and the precise apoptotic pathways it triggers require more detailed investigation, the observed cytotoxicity strongly points to the involvement of these fundamental cellular processes. preprints.orgresearchgate.net

Investigation of Molecular Targets and Signaling Pathway Modulation

Identification of Covalent Modification Mechanisms (e.g., Michael Acceptor Activity with Cysteine Thiols)

A key molecular mechanism underlying the biological activity of this compound is its function as a Michael acceptor. nih.govresearchgate.netljmu.ac.uk This reactivity is attributed to the presence of an α-methylene-γ-lactone group in its structure. researchgate.netljmu.ac.uk This chemical feature allows this compound to undergo a Michael addition reaction, a type of nucleophilic addition, with biological molecules. researchgate.netfrontiersin.orgmdpi.com

Specifically, this compound can covalently modify proteins by reacting with the thiol groups of cysteine residues. nih.govresearchgate.netljmu.ac.uk This covalent modification can alter the structure and function of the target proteins, thereby disrupting cellular processes. frontiersin.org The ability of Michael acceptors to form covalent bonds with nucleophiles like cysteine is a well-established mechanism for the bioactivity of many natural products. researchgate.netnih.gov This targeted covalent modification can lead to enhanced selectivity and potency of the compound. nih.gov

The electrophilic nature of the α,β-unsaturated carbonyl system in Michael acceptors makes them reactive towards nucleophilic amino acids, with a preference for cysteine thiols. researchgate.net This covalent interaction is often irreversible and can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which are crucial for various signaling pathways. nih.gov

Analysis of Modulatory Effects on Key Signaling Cascades (e.g., NF-κB, MAPK Pathways)

The covalent modification of proteins by this compound can lead to the modulation of critical intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. preprints.org Both of these pathways are central to the regulation of cell proliferation, inflammation, and survival, and their dysregulation is a common feature of cancer. csic.esplos.orgmdpi.com

The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis. plos.org The MAPK pathway, which includes the ERK, JNK, and p38 MAPK branches, is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular processes, including growth and differentiation. mdpi.com In silico molecular docking studies have suggested that this compound may interact with components of the MAPK pathway, such as p38α MAP kinase. ijcmas.comresearchgate.net

Modulation of these pathways can have significant downstream effects. For example, inhibition of the NF-κB and MAPK signaling pathways has been shown to contribute to the anti-inflammatory and anticancer effects of various compounds. csic.esnih.gov The ability of this compound to potentially interact with and modulate these key signaling networks provides a molecular basis for its observed cytotoxic and antiproliferative activities. preprints.orgijcmas.com

Enzyme Inhibition Profiling (e.g., α-amylase, α-glucosidase)

In addition to its anticancer properties, extracts containing compounds structurally related to this compound have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov These enzymes play a crucial role in the digestion of carbohydrates, breaking them down into simpler sugars that can be absorbed by the body. isciii.esnih.govscielo.brprimescholars.com

Inhibition of α-amylase and α-glucosidase can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia, a key feature of type 2 diabetes. isciii.esscielo.br While direct studies on the inhibitory activity of pure this compound against these specific enzymes are not detailed in the provided search results, extracts from the plant source of this compound, Anacardium occidentale, have shown inhibitory effects. nih.gov For instance, an ethyl acetate (B1210297) fraction of the leaf extract exhibited the highest enzyme inhibition activity against α-amylase and α-glucosidase. nih.gov This suggests that compounds within the extract, potentially including sesquiterpene lactones like this compound, may contribute to this activity.

Receptor Binding and Ligand-Target Interaction Studies

The exploration of ligand-target interactions is fundamental to understanding the pharmacological mechanisms of bioactive compounds. For this compound, computational molecular docking studies have been employed to predict its binding affinity and interaction patterns with specific protein targets. One such study investigated the interaction between this compound and the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. semanticscholar.orgresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These models are crucial for structure-based drug design and for elucidating the molecular basis of a compound's activity. The study involving this compound used the Autodock suite to predict the interactions between the compound and the EGFR kinase domain (3W2S). semanticscholar.org The analysis revealed that this compound engages with several amino acid residues within the receptor's active site through a combination of hydrogen bonds and hydrophobic interactions. semanticscholar.orgresearchgate.net This preliminary computational data suggests that this compound has the potential to bind to and possibly modulate the activity of the EGFR kinase domain, warranting further experimental validation. semanticscholar.org

The specific amino acid residues of the EGFR kinase domain predicted to interact with this compound are detailed in the table below.

Table 1: Predicted Interactions between this compound and EGFR Kinase Domain Residues semanticscholar.org

Ligand Target Protein Interacting Amino Acid Residues (Hydrophobic Interactions)

This table is generated based on data from a molecular docking study.

Assessment of In Vitro Antimicrobial Efficacy (e.g., Antibacterial Activity)

This compound, a heliangolide isolated from the plant Montanoa tomentosa, has been identified as possessing antimicrobial properties. ontosight.aicnjournals.comresearchgate.net The evaluation of in vitro antimicrobial efficacy is a critical first step in the discovery of new antibacterial agents, typically involving the determination of the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Research on heliangolides isolated from Montanoa tomentosa, specifically this compound and Zoapatanolide B, has demonstrated their potential as antibacterial agents. Studies have shown that these compounds exhibit antibacterial activity, although specific data detailing the full spectrum of activity against various bacterial strains is limited in the available literature. cnjournals.comredalyc.org One study reported that a combination of this compound and B showed antibacterial activity with a Minimum Inhibitory Concentration (MIC) of less than 100 μg/mL against a Bacillus species. cnjournals.comnih.gov The general findings indicate that compounds from the Montanoa genus are a source of biologically active molecules with potential therapeutic applications, including antibacterial effects. ontosight.airesearchgate.net

Table 2: Summary of In Vitro Antibacterial Activity of this compound

Compound(s) Source Test Organism Method Finding

This table summarizes the currently available data on the antibacterial efficacy of this compound.

Structure Activity Relationship Sar Studies and Rational Design for Zoapatanolide a

Correlating Structural Features with In Vitro Biological Activities

The biological activities of Zoapatanolide A and related sesquiterpene lactones are intrinsically linked to their chemical structures. The presence of specific functional groups and their spatial arrangement dictates the molecule's reactivity and ability to interact with biological targets.

Key among these features is the α-methylene-γ-lactone ring, a common moiety in many bioactive sesquiterpene lactones. nih.govresearchgate.net This α,β-unsaturated carbonyl system functions as a Michael acceptor, a reactive site capable of forming covalent bonds with nucleophiles, particularly the thiol groups of cysteine residues within proteins. researchgate.net This alkylating ability is believed to be a primary mechanism behind the compound's biological effects, including its cytotoxic activity. researchgate.net

In vitro studies have demonstrated the cytotoxic potential of this compound. In one study, it exhibited inhibitory activity against the HeLa human cervical cancer cell line. While related compounds from the plant Montanoa tomentosa, such as zoapatanol (B1236575) and montanol, have been evaluated for their effects on uterine contractility in guinea pig assays, highlighting a traditional use of the source plant, the primary reported activity for this compound itself in scientific literature is cytotoxicity. nih.gov The potency of this cytotoxic effect is quantified by its IC50 value, as detailed in the table below.

Table 1: In Vitro Cytotoxic Activity of this compound

Cell LineActivity TypeMeasured Potency (IC₅₀)Reference
HeLa (Human Cervical Cancer)Cytotoxicity36.2 ± 9.8 µM dntb.gov.ua

Other structural elements that influence the bioactivity of this class of compounds include the number and position of hydroxyl groups and other double bonds within the molecule, which can affect solubility, target recognition, and the chemical environment of the reactive sites. researchgate.net

Elucidation of Essential Pharmacophoric Requirements for Potency

A pharmacophore model represents the crucial molecular features necessary for a compound to exert a specific biological activity. researchgate.net For this compound and other sesquiterpene lactones, the pharmacophore is defined by the arrangement of steric and electronic features that enable interaction with a biological target.

The essential pharmacophoric requirements for the bioactivity of this class of compounds are understood to include:

An Electrophilic Center: The most critical feature is the α,β-unsaturated carbonyl group within the α-methylene-γ-lactone ring. researchgate.net This group acts as a Michael acceptor, which is essential for the covalent alkylation of target proteins. researchgate.net The extent of activity often correlates with the number of such alkylating groups. researchgate.net

Hydrogen Bond Donors/Acceptors: The hydroxyl (-OH) groups present on the this compound scaffold can act as both hydrogen bond donors and acceptors. These are vital for forming non-covalent interactions with amino acid residues (e.g., serine, threonine, aspartate) in a protein's binding pocket, contributing to the affinity and selectivity of the molecule.

Defined Stereochemistry: The rigid, complex three-dimensional shape of the fused ring system is crucial. The specific stereochemistry determines the spatial orientation of the reactive and binding groups, ensuring a precise fit with the target protein.

These features collectively create a molecular profile capable of both specific recognition and subsequent covalent modification of a target, leading to the modulation of its function.

Computational Modeling and Docking Studies for Ligand-Target Interactions

To gain insight into how this compound interacts with potential protein targets at a molecular level, computational methods such as molecular docking have been employed. nih.gov Docking predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction, often expressed as a binding energy score. biointerfaceresearch.com

Studies have used molecular docking to explore the interactions of this compound with several proteins implicated in cancer signaling pathways. dntb.gov.uaresearchgate.net These in silico analyses help to form hypotheses about the compound's mechanism of action by identifying potential molecular targets and key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Protein Targets Investigated for this compound via Molecular Docking

Protein TargetBiological PathwayPurpose of StudyReference
EGFR Kinase DomainCell Proliferation, SurvivalTo investigate the molecular basis of cytotoxic effects. researchgate.net
P38-α Mitogen-activated Protein Kinase (MAPK)Inflammation, Apoptosis, Cell CycleTo assess binding affinity against key cancer-related kinases. dntb.gov.ua
MAPK Family (MAPK1, MAPK3, MAPK7, MAPK8, MAPK10, MAP3K12)Signal Transduction, Cancer DevelopmentTo calculate binding free energies and correlate with observed cytotoxicity. dntb.gov.ua
VEGFAngiogenesisTo evaluate interactions with targets implicated in tumor growth. dntb.gov.ua

These computational studies provide a valuable framework for understanding the potential mechanisms underlying the cytotoxic activity of this compound and for identifying which protein targets may be most relevant to its biological profile. researchgate.net

Rational Design Principles for Optimized this compound Analogues

The knowledge gained from SAR and computational studies provides a foundation for the rational design of new this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties. pitt.edu While the synthesis of analogues of the related compound zoapatanol has been reported, the rational design of new molecules based on the this compound scaffold follows principles established for the broader class of sesquiterpene lactones. nih.govrti.org

The primary strategies for designing optimized analogues focus on modifying the core structure to fine-tune its reactivity and target interactions. nih.gov Key principles include:

Modulation of Michael Acceptor Reactivity: The high reactivity of the α-methylene-γ-lactone can lead to indiscriminate reactions and potential toxicity. pitt.edu A key design strategy is to modulate this reactivity to be more selective towards a specific target's cysteine residue. This can be achieved by introducing electron-withdrawing or electron-donating groups near the reactive center. pitt.edu

Modification of Hydrophilic/Hydrophobic Balance: Altering or adding functional groups, such as hydroxyls or esters, at various positions on the carbocyclic skeleton can change the molecule's solubility and ability to cross cell membranes. This can also optimize non-covalent interactions within the target binding site. researchgate.netnih.gov

Scaffold Diversification: Using the core guaianolide scaffold, divergent synthesis approaches can be employed to create a library of analogues with modifications at various positions (e.g., C4, C5, C10). nih.gov This allows for a systematic exploration of the chemical space around the natural product to identify structures with enhanced activity.

Table 3: Rational Design Principles for Novel this compound Analogues

Design PrincipleProposed Structural ModificationIntended OutcomeReference Principle
Tune Covalent ReactivityReplace the α-methylene-γ-lactone with a bioisostere (e.g., α-methylene-γ-lactam).Optimize thiol reactivity for improved selectivity and reduced off-target toxicity. pitt.edu
Enhance Target Binding AffinityModify or add hydroxyl groups at different positions on the core structure.Introduce new hydrogen bonding interactions with the target protein. researchgate.net
Improve Pharmacokinetic PropertiesEsterify existing hydroxyl groups.Increase lipophilicity to potentially improve cell permeability. nih.gov
Explore Structure-Activity LandscapePerform selective oxidation or reduction at various positions on the carbocycle.Generate novel scaffolds to discover new interactions and activities. nih.gov

By applying these principles, medicinal chemists can systematically develop new compounds derived from this compound, aiming to create therapeutic agents with superior profiles compared to the original natural product.

Biosynthetic Investigations of Zoapatanolide a

Proposed Biosynthetic Pathway and Precursor Incorporation Studies

The biosynthesis of terpenoids, including sesquiterpene lactones like Zoapatanolide A, generally originates from the isoprenoid pathway. However, specific precursor incorporation studies for this compound are not extensively detailed in the available literature. Much of the understanding is inferred from the co-occurrence of related compounds and the identification of plausible precursors within Montanoa species.

Research on Montanoa tomentosa has led to the isolation of various terpenoids, which provides clues to the operative biosynthetic routes. Notably, alongside sesquiterpene lactones, the plant produces a variety of diterpenoids, including those with a unique oxepane (B1206615) ring system, such as zoapatanol (B1236575). scielo.org.mx For these diterpenoids, acyclic precursors have been identified and proposed. For instance, pre-zoapatanol has been suggested as the direct precursor to zoapatanol. scielo.org.mxredalyc.org This suggests a biosynthetic strategy involving the cyclization of an acyclic precursor to form the characteristic ring structures of these compounds.

While this compound is a sesquiterpene lactone, and thus derived from a C15 precursor (farnesyl pyrophosphate), the biosynthetic logic observed for the diterpenoids in the same plant may be analogous. The formation of the heliangolide skeleton of this compound likely involves a series of cyclizations and oxidative modifications of a germacranolide precursor. The co-isolation of various sesquiterpene lactones from M. tomentosa supports the idea of a branching biosynthetic pathway from common intermediates. researchgate.net

A re-investigation of Montanoa tomentosa yielded both this compound and B, highlighting the plant's capacity to produce a variety of heliangolides. mlsu.ac.in The structural diversity of these compounds suggests a complex network of enzymatic reactions that modify a common sesquiterpene lactone core.

Table 1: Proposed Precursors for Terpenoids in Montanoa tomentosa

Final Product ClassProposed PrecursorReference
Oxepane DiterpenoidsPre-zoapatanol scielo.org.mxredalyc.org
Oxepane DiterpenoidsPre-tomentol redalyc.org
Oxepane DiterpenoidsPre-tomexanthol redalyc.org

Genetic and Enzymatic Characterization of Biosynthetic Machinery

Direct genetic and enzymatic studies focusing specifically on the biosynthesis of this compound are limited. However, research into the formation of other terpenoids in Montanoa tomentosa provides valuable insights into the types of enzymes likely involved.

The biosynthesis of the related diterpenoids in M. tomentosa has been shown to involve key enzymes such as ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase. assaygenie.com The cDNA for this enzyme has been successfully isolated from the plant. assaygenie.com Furthermore, studies on the conversion of kaurenoic acid to grandiflorenic acid in M. tomentosa suggest the action of a putative cytochrome P450-like desaturase. assaygenie.com These findings indicate that cytochrome P450 enzymes are crucial for the oxidative modifications that create the structural diversity of terpenoids in this species.

Given that the formation of sesquiterpene lactones also involves extensive oxidation and cyclization steps, it is highly probable that specific cytochrome P450 enzymes and terpene cyclases are key components of the biosynthetic machinery for this compound. The formation of the characteristic oxepane ring in related diterpenoids is a significant biosynthetic step that is likely enzyme-catalyzed, though the specific enzyme has not yet been characterized. redalyc.org The unique nature of these oxepane diterpenoids to the Montanoa genus suggests a specialized enzymatic machinery that has evolved within this group of plants. redalyc.org

The dynamic biosynthesis of sesquiterpene lactones in the Montanoa genus likely involves multifunctional enzymes that are yet to be discovered. redalyc.org

Chemoenzymatic and Biotechnological Approaches for Production

The complex structure of this compound makes its chemical synthesis challenging, prompting interest in biotechnological and chemoenzymatic production methods. corning.com These approaches aim to leverage the plant's natural biosynthetic machinery in a more controlled and scalable manner.

One of the primary strategies in plant biotechnology is the use of plant cell cultures to produce secondary metabolites. microbenotes.com While there are no specific reports on the production of this compound in Montanoa tomentosa cell cultures, this remains a viable area for future research. The establishment of cell cultures and the use of elicitors to stimulate secondary metabolite production is a common strategy to enhance yields of valuable plant compounds. microbenotes.com

A more advanced approach involves the identification and cloning of the genes encoding the biosynthetic enzymes. The successful isolation of the ent-kaurene oxidase cDNA from M. tomentosa represents a significant step towards the heterologous production of related diterpenoids. redalyc.org This approach, often termed metabolic engineering, could potentially be applied to this compound. By identifying the specific terpene synthase and cytochrome P450 enzymes involved in its formation, these genes could be expressed in a microbial host, such as yeast or bacteria, to create a "cell factory" for its production.

Zoapatanolide a in Lead Compound Optimization and Future Research Trajectories

Strategies for Enhancing In Vitro Potency and Selectivity of Zoapatanolide A

The journey of a natural product from a preliminary "hit" to a viable drug candidate is a meticulous process of lead optimization. dndi.org This involves refining the molecule to enhance its desirable properties while minimizing undesirable ones. dndi.orgnumberanalytics.com For this compound, a key focus is on improving its in vitro potency and selectivity. This is primarily achieved through detailed Structure-Activity Relationship (SAR) studies. openaccessjournals.comslideshare.net

SAR studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. openaccessjournals.com This iterative process of designing, synthesizing, and testing analogs helps to identify the key structural features—the pharmacophore—responsible for its therapeutic effects. numberanalytics.com For this compound, this would involve creating a variety of derivatives to probe the importance of its functional groups, such as the oxepane (B1206615) ring, the α,β-unsaturated ketone, and various stereocenters.

Key strategies for generating this compound analogs include:

Modification of the oxepane ring: Exploring the impact of ring size, heteroatom substitution, and the introduction or removal of substituents.

Alterations to the side chain: Varying the length, branching, and functional groups of the side chain to optimize interactions with its biological target.

Stereochemical modifications: Synthesizing different stereoisomers to determine the optimal 3D arrangement for activity.

Introduction of conformational constraints: Incorporating features that lock the molecule into a specific shape to enhance binding affinity.

By correlating these structural changes with biological activity data, researchers can build a comprehensive SAR model for this compound. slideshare.net This model is crucial for guiding the rational design of new analogs with improved potency and a more selective biological profile, thereby reducing the potential for off-target effects. researchgate.net

Table 1: Investigated Structural Modifications of Related Natural Products and Their General Impact on Activity

Structural ModificationGeneral Effect on Biological ActivityReference
Partial reduction of macrocycleReduced cellular activity chemrxiv.org
Removal of methyl groupsDecreased microtubule-binding affinity chemrxiv.org
Modification of the enone systemSignificant drop in antiproliferative activity chemrxiv.org

This table is based on findings from analogs of zampanolide, a microtubule stabilizer, and provides a conceptual framework for potential SAR studies on this compound.

Integration of Omics Technologies in Understanding this compound Bioactivity

To gain a deeper and more holistic understanding of how this compound functions within a biological system, researchers are increasingly turning to "omics" technologies. mdpi.com These high-throughput approaches allow for the comprehensive analysis of entire sets of biological molecules, providing a snapshot of the cellular state. nih.gov The integration of proteomics and metabolomics, in particular, offers a powerful strategy for elucidating the bioactivity of natural products like this compound. frontiersin.orgfrontiersin.org

Proteomics is the large-scale study of proteins, their structures, and their functions. frontiersin.org By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide crucial clues about the compound's mechanism of action and potential cellular targets. revespcardiol.org

Metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism. frontiersin.org Changes in the metabolome following treatment with this compound can reveal which metabolic pathways are perturbed. frontiersin.org This information is highly valuable for understanding the broader physiological effects of the compound. nih.gov

A multi-omics approach, combining proteomics and metabolomics, can:

Identify Biomarkers: Discover proteins and metabolites that can serve as indicators of the compound's activity or efficacy. revespcardiol.orgnih.gov

Elucidate Mechanisms of Action: Reveal the molecular pathways and networks affected by this compound, moving beyond a single-target perspective. frontiersin.org

Construct Comprehensive Biological Models: Integrate data from different omics levels to create a more complete picture of the compound's interaction with the biological system. mdpi.com

The application of these technologies to the study of this compound, isolated from plants like Montanoa tomentosa, can help to unravel the complex biological processes it modulates. frontiersin.org This knowledge is instrumental in advancing its development as a therapeutic agent.

Future Directions in Synthetic and Biosynthetic Research of this compound

The future of research on this compound will likely be shaped by advancements in both its chemical synthesis and biosynthesis. While total synthesis has been crucial for confirming its structure and providing material for biological studies, new and more efficient synthetic strategies are continuously being sought. nih.govnih.govmdpi.com

Future directions in synthetic research may include:

Development of more convergent and step-economical total syntheses: This would enable the production of larger quantities of this compound and its analogs for extensive biological evaluation.

Exploration of novel catalytic methods: The use of organocatalysis and other modern catalytic systems could lead to more efficient and stereoselective synthetic routes. nih.gov

Late-stage functionalization: Developing methods to modify the core structure of this compound in the final steps of a synthesis would allow for the rapid generation of a diverse library of analogs for SAR studies.

In the realm of biosynthesis, future research will likely focus on:

Elucidating the biosynthetic pathway: Identifying the genes and enzymes responsible for the production of this compound in Montanoa tomentosa.

Heterologous expression: Transferring the biosynthetic genes into a more manageable host organism, such as yeast or bacteria, to enable large-scale production through fermentation. sciepublish.com

Synthetic biology approaches: Engineering the biosynthetic pathway to produce novel, "unnatural" analogs of this compound with potentially improved properties. nih.govresearchgate.net

These parallel efforts in chemical synthesis and biosynthesis will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov To be considered a good chemical probe, a compound should ideally exhibit high potency, selectivity, and a well-understood mechanism of action. nih.gov While this compound shows promise, further research is needed to fully establish it as a chemical probe.

A critical step in this process is target identification and validation. researchgate.netnih.gov Phenotypic screens, which identify compounds based on an observable effect in cells or organisms, often yield hits with unknown molecular targets. drughunter.comufl.edu A variety of techniques can be employed to deconvolute the target of a bioactive compound like this compound.

Methods for Target Identification:

Affinity-based approaches: This involves attaching a tag to this compound to "pull down" its binding partners from cell lysates. researchgate.net

Genetic and genomic approaches: These methods look for genetic interactions that either enhance or suppress the effects of the compound, pointing towards its target pathway. researchgate.net

Computational methods: Docking studies and other in silico approaches can predict potential binding partners based on the compound's structure.

Once a target is identified, this compound can be used to probe its function in various biological contexts. uzh.ch For instance, it could be used to study signaling pathways, enzyme function, or protein-protein interactions. The development of fluorescently labeled or otherwise modified versions of this compound could further enhance its utility as a chemical probe for imaging and other applications. rsc.orgmdpi.comnih.gov

By serving as a chemical probe, this compound can not only advance our understanding of fundamental biological processes but also pave the way for the development of new therapeutic strategies.

Q & A

Q. What are the primary methods for isolating and identifying Zoapatanolide A from natural sources?

this compound is typically isolated via column chromatography followed by preparative HPLC, with structural confirmation using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical:

  • 1H/13C NMR identifies functional groups (e.g., α-methylene-γ-lactone moiety via characteristic proton signals at δ 5.5–6.5 ppm) .
  • HR-MS confirms the molecular formula (e.g., [M+Na]+ at m/z 747.3351 for C₄₀H₅₂O₁₂) .
  • UPLC-Triple-TOF-MS/MS is used for rapid identification in complex matrices, with fragmentation patterns (e.g., loss of CO₂ or H₂O) aiding structural elucidation .

Q. What analytical challenges arise when validating the purity of this compound?

Purity validation requires orthogonal methods due to structural complexity:

  • HPLC-DAD/ELSD detects co-eluting impurities with similar polarity.
  • Chiral chromatography resolves enantiomeric impurities, critical for bioactivity studies .
  • Quantitative NMR (qNMR) provides absolute purity assessment by integrating proton signals against an internal standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data (e.g., shifts in carbonyl signals) may stem from solvent effects, pH, or instrumentation calibration. Mitigation strategies include:

  • Cross-referencing data with authenticated standards or literature from independent labs (e.g., Quijano et al., 1982 ).
  • Using computational chemistry (e.g., density functional theory) to predict NMR shifts and validate experimental observations .

Q. What experimental designs are optimal for studying this compound’s cytotoxic mechanisms?

Mechanistic studies require multi-omics approaches:

  • In vitro assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay) paired with apoptosis markers (e.g., caspase-3 activation) .
  • Target identification : Chemoproteomics (e.g., activity-based protein profiling) to pinpoint binding partners like tubulin or kinases .
  • Transcriptomics/RNA-seq : Identify dysregulated pathways (e.g., NF-κB or MAPK) post-treatment .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

SAR optimization involves systematic modifications:

  • Lactone ring analogs : Synthesize derivatives with altered substituents (e.g., esterification at C-8) to assess cytotoxicity changes .
  • Stereochemistry impact : Compare activity of natural vs. enantiomeric forms using chiral synthesis .
  • In silico docking : Predict interactions with biological targets (e.g., molecular docking with tubulin) to guide synthesis .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data across studies?

Use meta-analysis tools to reconcile variability:

  • Random-effects models account for heterogeneity in cell lines or protocols .
  • Sensitivity analysis identifies outliers due to methodological differences (e.g., serum concentration in cell culture) .

Q. How should researchers design assays to differentiate this compound’s specific effects from non-specific cytotoxicity?

Include counter-screens with non-malignant cell lines (e.g., HEK293) and positive/negative controls (e.g., doxorubicin and DMSO). Use high-content imaging to monitor selective organelle damage (e.g., mitochondrial membrane potential) .

Data Reproducibility and Reporting

Q. What steps ensure reproducibility in this compound isolation protocols?

  • Detailed metadata : Document solvent gradients, column temperatures, and stationary phases .
  • Open-data practices : Deposit raw NMR/MS spectra in repositories like Metabolomics Workbench .
  • Collaborative validation : Share isolates with independent labs for bioactivity reconfirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.